molecular formula C19H20F3N3O3 B1677453 Orbifloxacin CAS No. 113617-63-3

Orbifloxacin

Numéro de catalogue B1677453
Numéro CAS: 113617-63-3
Poids moléculaire: 395.4 g/mol
Clé InChI: QIPQASLPWJVQMH-DTORHVGOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Orbifloxacin is a synthetic broad-spectrum antibacterial agent from the class of fluoroquinolone carboxylic acid derivatives . It is marketed by Schering-Plough Animal Health and approved for certain infections in dogs .


Synthesis Analysis

The preparation method of Orbifloxacin involves putting Orbifloxacin into injection water to obtain Orbifloxacin suspension, then adding a medically available acid which can dissolve .


Molecular Structure Analysis

The structural analysis reveals that the Orbifloxacin molecule is zwitterionic and hemihydrated . The chemical formula for Orbifloxacin is C19H20F3N3O3 and its molecular weight is 395.38 .


Chemical Reactions Analysis

Orbifloxacin was subjected to different ICH (Q1A (R2)) prescribed stress conditions of thermal stress, hydrolysis, oxidation, and photolysis. It was stable to dry heat (60 ºC) and photolysis (UV-VIS) in solid form. It showed extensive decomposition under hydrolytic and photolytic conditions in acid, base, and neutral solutions .


Physical And Chemical Properties Analysis

Orbifloxacin is a slightly yellow crystalline powder that is freely soluble in water, soluble in methanol, and slightly soluble in ethanol, ether, ethyl acetate, and chloroform .

Applications De Recherche Scientifique

  • Analytical Method Development : Llorent-Martínez et al. (2008) developed a terbium-sensitized luminescent optosensor for analyzing orbifloxacin using sequential-injection analysis and solid-phase spectroscopy. This method offered a linear dynamic range and satisfactory determination in veterinary drugs and animal urine (Llorent-Martínez et al., 2008).

  • Antibacterial Activities and Pharmacokinetics : Cazedey and Salgado (2013) reviewed orbifloxacin's antibacterial activities against a range of bacteria and its pharmacokinetic characteristics across different animal species. The review highlights its use in treating infections in livestock and pets (Cazedey & Salgado, 2013).

  • Post-antibiotic Effects : Harada et al. (2012) studied the post-antibiotic effects (PAEs) of orbifloxacin on Escherichia coli and Pseudomonas aeruginosa, comparing it with enrofloxacin. The study contributes to understanding the drug's efficacy against these bacteria (Harada et al., 2012).

  • Crystal Forms and Solubility : Santos et al. (2016) reported on the crystalline structure of orbifloxacin, noting its zwitterionic and hemihydrated form. This study is significant for understanding the drug's physicochemical properties and its impact on bioavailability (Santos et al., 2016).

  • Microbiological Agar Assay Development : Cazedey and Salgado (2011) developed a validated microbiological agar diffusion method for quantifying orbifloxacin in tablet formulations. This assay provides a reliable method for routine quality control of orbifloxacin pharmaceuticals (Cazedey & Salgado, 2011).

  • Multicomponent Crystal Forms for Pharmaceutical Improvement : Santos et al. (2020) introduced new multicomponent solid forms of orbifloxacin, potentially enhancing its solubility and addressing issues related to its hydrated free-base form (Santos et al., 2020).

  • Berculosis Drug**: Zhou et al. (2021) discovered that orbifloxacin exhibits significant bactericidal activity against Mycobacterium tuberculosis in vitro, indicating its potential as an anti-tuberculosis drug. This finding opens new avenues for using orbifloxacin in tuberculosis treatment (Zhou et al., 2021).
  • Disposition Kinetics in Fish : Yang et al. (2019) investigated the disposition kinetics of orbifloxacin in crucian carp, providing insights into its distribution and elimination in aquatic species. This research is crucial for understanding the safe application of orbifloxacin in aquaculture (Yang et al., 2019).

  • In Vitro Antimicrobial Activity : Ganière et al. (2004) studied the in vitro activity of orbifloxacin against Staphylococcus intermedius strains from canine skin and ear infections. This research highlights the drug's efficacy against specific bacterial infections in dogs (Ganière et al., 2004).

  • Effect on Pathogenic Bacteria in Aquaculture : Xiang-Xin (2008) evaluated orbifloxacin's antibiosis effect on various aquatic pathogenic bacteria, indicating its potential as a new antibiotic in aquaculture after further clinical research (Xiang-Xin, 2008).

Safety And Hazards

Orbifloxacin is classified as a combustible dust and reproductive toxicity. It is suspected of damaging the unborn child . Contact with dust can cause mechanical irritation or drying of the skin .

Propriétés

IUPAC Name

1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3/c1-8-5-24(6-9(2)23-8)17-14(21)13(20)12-16(15(17)22)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6H2,1-2H3,(H,27,28)/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPQASLPWJVQMH-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046201
Record name Orbifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orbifloxacin

CAS RN

113617-63-3
Record name Orbifloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113617-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orbifloxacin [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113617633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orbifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11443
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ORBIFLOXACIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758614
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Orbifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Orbifloxacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORBIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/660932TPY6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Orbifloxacin
Reactant of Route 2
Orbifloxacin
Reactant of Route 3
Orbifloxacin
Reactant of Route 4
Reactant of Route 4
Orbifloxacin
Reactant of Route 5
Reactant of Route 5
Orbifloxacin
Reactant of Route 6
Reactant of Route 6
Orbifloxacin

Citations

For This Compound
2,130
Citations
ECL Cazedey, HRN Salgado - Critical Reviews in Analytical …, 2013 - Taylor & Francis
Orbifloxacin … Orbifloxacin is labeled for the treatment of skin, soft tissue, and urinary tract infections in dogs, and skin and soft tissue infections in cats, but in some countries, orbifloxacin …
Number of citations: 17 www.tandfonline.com
E Heinen - Journal of Veterinary Pharmacology and …, 2002 - Wiley Online Library
… , 2.5 mg/kg bw for orbifloxacin and 5.0 mg/kg bw for … and orbifloxacin, respectively. Enrofloxacin was eliminated at a terminal half‐life (t ½ ) of 4.1 h, difloxacin at 6.9 h, orbifloxacin at 7.1 …
Number of citations: 113 onlinelibrary.wiley.com
ECL Cazedey, HRN Salgado - Pharmaceutics, 2011 - mdpi.com
… orbifloxacin in tablet formulations. The assay is based on the inhibitory effect of orbifloxacin … bioassay, which allows reliable orbifloxacin quantitation in pharmaceutical samples and …
Number of citations: 45 www.mdpi.com
JL Davis, MG Papich… - Journal of veterinary …, 2006 - Wiley Online Library
… , there are no reports on intravenous orbifloxacin in horses, or a measure of … orbifloxacin after intravenous and oral administration, and to determine the oral bioavailability of orbifloxacin …
Number of citations: 41 onlinelibrary.wiley.com
T MORIMURA, T OHNo, H MATSUKURA… - Chemical and …, 1995 - jstage.jst.go.jp
… orbifloxacin in aqueous solution followed apparent first-order kinetics under all experimental conditions. No appreciable effect of buffer on the degradation of orbifloxacin … of orbifloxacin …
Number of citations: 11 www.jstage.jst.go.jp
T MoRIMURA, T OHNo, H MATSUKURA… - Chemical and …, 1995 - jstage.jst.go.jp
… It was found that the photodegradation of orbifloxacin followed apparent first-order … of orbifloxacin in a neutral medium were higher than those in acidic and alkaline media. Orbifloxacin …
Number of citations: 33 www.jstage.jst.go.jp
T Morimura, Y Nobuhara, H Matsukura - … and pharmaceutical bulletin, 1997 - jstage.jst.go.jp
A new antibacterial fluoroquinolone derivative, orbifloxacin (ORFX), is decomposed photochemically in aqueous solution. When ORFX solution was irradiated with a chemical lamp or …
Number of citations: 32 www.jstage.jst.go.jp
DW Scott, J Peters, WH Miller Jr - The Canadian Veterinary …, 2006 - ncbi.nlm.nih.gov
… These considerations make orbifloxacin a very attractive choice for … orbifloxacin in canine staphylococcal pyoderma. The purpose of this paper is to report on the efficacy of orbifloxacin …
Number of citations: 34 www.ncbi.nlm.nih.gov
GR Haines, MP Brown, RR Gronwall… - Canadian Journal of …, 2001 - ncbi.nlm.nih.gov
… of orbifloxacin into body fluids and endometrium was studied in 6 mares after intragastric (IG) administration at a single dose rate of 7.5 mg/kg body weight. Orbifloxacin … of orbifloxacin …
Number of citations: 27 www.ncbi.nlm.nih.gov
OMM Santos, JTJ Freitas, ECL Cazedey, MB Araújo… - Molecules, 2016 - mdpi.com
Orbifloxacin (ORBI) is a widely used antimicrobial drug of the fluoroquinolone class. In the official pharmaceutical compendia the existence of polymorphism in this active …
Number of citations: 16 www.mdpi.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.